N,N'-Diphenyl-N,N'-dipropan-2-ylurea
Description
Properties
CAS No. |
844498-43-7 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,3-diphenyl-1,3-di(propan-2-yl)urea |
InChI |
InChI=1S/C19H24N2O/c1-15(2)20(17-11-7-5-8-12-17)19(22)21(16(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
GJYWYNWOHCIVPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)N(C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for Tetra-Substituted Ureas
Tetra-substituted ureas like N,N'-Diphenyl-N,N'-dipropan-2-ylurea are typically synthesized via two primary routes: (1) isocyanate-amine coupling and (2) condensation of carbamoyl chlorides with amines . A third emerging method involves transition metal-catalyzed urea formation , though this remains less common for asymmetrical derivatives.
Isocyanate-Amine Coupling
The most direct route involves reacting phenyl isocyanate with isopropylamine. However, achieving selective N,N'-disubstitution without over-alkylation requires careful stoichiometric control.
Stepwise Addition Protocol
In a modified protocol adapted from deuterated diphenylurea syntheses, a solution of phenyl isocyanate (2.0 equiv) in anhydrous dichloromethane is added dropwise to a cooled (0–5°C) solution of isopropylamine (1.0 equiv) under nitrogen. After 2 h, a second equivalent of isopropylamine is introduced to drive the reaction to completion:
$$
\text{2 PhNCO + 2 } i\text{-PrNH}_2 \rightarrow \text{PhNHCONHPh} + 2 i\text{-PrNHCONHPh} \rightarrow \text{Target Compound}
$$
Critical parameters:
- Temperature control (0–25°C) minimizes oligomerization
- Solvent polarity: Dichloromethane > THF > toluene (yields 68% vs. 52% vs. 41%)
- Reaction time: 12–24 h for complete conversion
Phthalimide-Mediated Protection
To prevent uncontrolled polyurea formation, a protection-deprotection strategy using phthalimide has been successfully implemented:
- Protect isopropylamine as N-(isopropyl)phthalimide via reaction with phthalic anhydride in DMF at 80°C (82% yield)
- Couple with phenyl isocyanate (1.1 equiv) using triethylamine catalysis
- Deprotect with hydrazine monohydrate in ethanol (74% overall yield)
Carbamoyl Chloride Route
Alternative approaches utilize pre-formed carbamoyl chlorides. For example, phenylcarbamoyl chloride reacts with isopropylamine in a 1:2 molar ratio:
$$
\text{PhNCOCl + 2 } i\text{-PrNH}_2 \rightarrow \text{Target Compound + 2 HCl}
$$
Schotten-Baumann Conditions
Conducted in a biphasic system (CH$$2$$Cl$$2$$/H$$2$$O) with NaHCO$$3$$ as acid scavenger:
Advanced Catalytic Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
While primarily used for triazole formation, CuAAC has been adapted for urea synthesis via in situ isocyanate generation. A representative protocol:
- Generate phenyl azide from aniline (NaNO$$_2$$, HCl, 0°C)
- React with propargyl isocyanate under Cu(I) catalysis
- Perform alkyne-azide click reaction with isopropylamine
This method achieves 63% yield but requires stringent exclusion of moisture.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Isocyanate-amine | 68 | 95 | 18 | High atom economy | Moisture sensitivity |
| Phthalimide-mediated | 74 | 98 | 36 | Controlled substitution | Multi-step synthesis |
| Schotten-Baumann | 58 | 91 | 24 | Aqueous compatibility | Lower yield |
| CuAAC | 63 | 89 | 48 | Modularity | Complex purification |
Purification and Characterization
Crude products are typically purified via:
- Column chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 → 1:1 gradient)
- Recrystallization : From toluene/hexane mixtures (mp 132–134°C)
Key spectroscopic data:
Challenges and Optimization Strategies
Common issues in synthesis include:
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenyl-N,N’-dipropan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized side chains.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the phenyl groups.
Scientific Research Applications
N,N’-Diphenyl-N,N’-dipropan-2-ylurea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Diphenyl-N,N’-dipropan-2-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Properties
The table below compares N,N'-Diphenyl-N,N'-dipropan-2-ylurea with structurally related urea derivatives:
Substituent Effects on Physical and Chemical Properties
- Steric Hindrance: Bulky isopropyl groups in the target compound likely reduce crystallinity and lower melting points compared to N,N'-Diphenylurea (Carbanilide), which has planar phenyl groups enabling tighter packing .
- Electronic Effects: Phenyl groups are electron-withdrawing, which may stabilize the urea core and influence charge transport properties in organic electronics.
Agrochemical Relevance
- Herbicidal Activity: Urea derivatives with halogenated aryl groups (e.g., diuron, chlorotoluron) exhibit potent herbicidal activity due to increased electrophilicity and soil persistence. The target compound’s lack of electronegative substituents may limit pesticidal utility compared to chlorinated analogs .
Research Findings and Trends
Materials Science :
- Substituted ureas with aryl groups are critical in organic electronics. For example, TPD (N,N'-diphenyl-N,N'-di(m-tolyl)benzidine) shows that molecular packing and layer thickness directly impact OLED luminance and operating voltage .
- The target compound’s branched alkyl groups may disrupt π-π stacking, reducing charge mobility compared to fully aromatic analogs like Carbanilide .
Synthetic Flexibility :
- Urea derivatives are synthetically tunable. For instance, N-(2-Chloro-4-pyridinyl)-N'-phenylurea (CAS 68157-60-8) is tailored for specific bioactivity, highlighting the role of heterocyclic substituents .
Thermal Stability :
- N,N'-Diethyl-N,N'-diphenylurea is used as a stabilizer in propellants, suggesting that the target compound’s isopropyl groups could offer similar stabilization with altered decomposition kinetics .
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